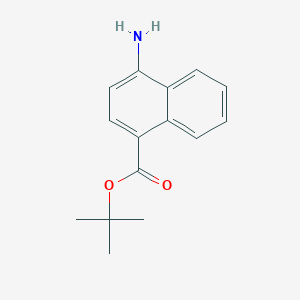

4-Amino-naphthalene-1-carboxylic acid tert-butyl ester

Description

tert-Butyl 4-aminonaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the amino group, and a carboxylate group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Propriétés

Numéro CAS |

473269-84-0 |

|---|---|

Formule moléculaire |

C15H17NO2 |

Poids moléculaire |

243.30 g/mol |

Nom IUPAC |

tert-butyl 4-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,16H2,1-3H3 |

Clé InChI |

PXETWLIIDBXOKU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=CC=C(C2=CC=CC=C21)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminonaphthalene-1-carboxylate typically involves the reaction of 4-aminonaphthalene-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid, can facilitate the esterification process. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 4-aminonaphthalene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding naphthoquinone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Chemistry: tert-Butyl 4-aminonaphthalene-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor agonists or antagonists.

Industry: In the industrial sector, tert-butyl 4-aminonaphthalene-1-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of tert-butyl 4-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carboxylate group can form hydrogen bonds and ionic interactions with target molecules, facilitating the binding process. The naphthalene ring system can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

tert-Butyl 4-aminobenzoate: Similar structure but with a benzene ring instead of a naphthalene ring.

tert-Butyl 4-aminophenylacetate: Contains a phenylacetate moiety instead of a naphthalene ring.

tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness: tert-Butyl 4-aminonaphthalene-1-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its benzene or pyridine analogs. The naphthalene ring also enhances the compound’s ability to participate in π-π stacking interactions, which can be advantageous in biological applications.

Activité Biologique

4-Amino-naphthalene-1-carboxylic acid tert-butyl ester, a compound with significant medicinal potential, has been investigated for its biological activity, particularly in the context of inflammatory processes and cytokine modulation. Below, we explore its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods that typically involve the esterification of 4-amino-naphthalene-1-carboxylic acid with tert-butyl alcohol. This compound appears as an off-white solid and has shown promising results in preliminary studies regarding its biological activity.

Cytokine Inhibition

Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1) . This inhibition is crucial for managing chronic inflammatory diseases, as elevated levels of these cytokines are associated with conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

Effects on Nitric Oxide Production

The compound also influences nitric oxide (NO) production, a key mediator in immune responses and inflammation. By modulating the levels of NO, it may help regulate bone remodeling and reduce inflammation-related damage .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been demonstrated in various studies. For instance, it has been shown to reduce the expression of COX-2, an enzyme involved in inflammation, thereby providing a mechanism through which it can alleviate symptoms associated with inflammatory diseases .

Case Studies

A notable study highlighted the efficacy of this compound in animal models of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of TNF and IL-1 in serum samples .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.